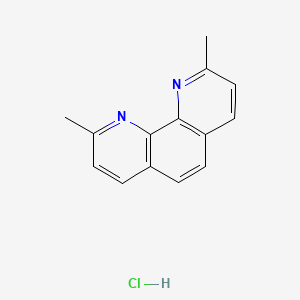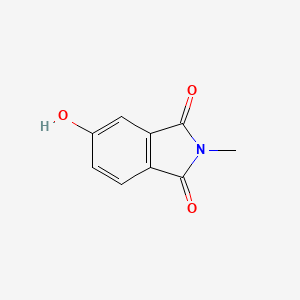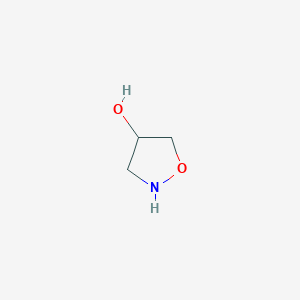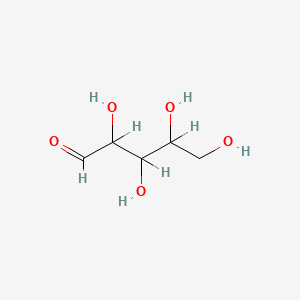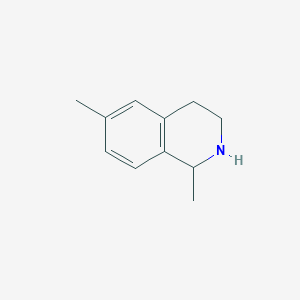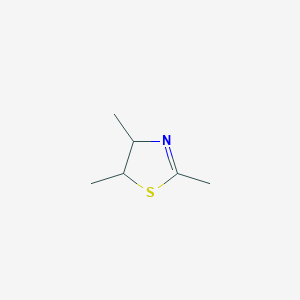
2,4,5-Trimethyl-4,5-dihydrothiazole
Vue d'ensemble
Description
2,4,5-Trimethyl-4,5-dihydrothiazole belongs to the class of organic compounds known as thiazolines . It is a colorless to yellow liquid and is not a naturally occurring metabolite . It is only found in those individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of 2,4,5-Trimethyl-4,5-dihydrothiazole and similar compounds has been reported in the literature . The reaction of 1,2-dibromo-3-isothiocyanatopropane with some pyrazoles resulted in a one-step and rather mild method for the preparation of the corresponding 1,3-thiazoline bromomethyl derivatives .Molecular Structure Analysis
The molecular weight of 2,4,5-Trimethyl-4,5-dihydrothiazole is 129.23 . Its IUPAC name is 4,5-dimethyl-2-methylenethiazolidine . The InChI code is 1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5,7H,3H2,1-2H3 .Physical And Chemical Properties Analysis
2,4,5-Trimethyl-4,5-dihydrothiazole is a colorless to yellow liquid . Its molecular weight is 129.23 , and its IUPAC name is 4,5-dimethyl-2-methylenethiazolidine .Applications De Recherche Scientifique
Antibacterial Activities and Mechanism of Action
2-Aryl-4,5-dihydrothiazoles, including analogues derived from 2,4,5-trimethyl-4,5-dihydrothiazole, have been investigated for their antibacterial activities. A novel metal- and catalyst-free method has been developed to synthesize these compounds, showing significant inhibition against various bacterial strains. The antibacterial activity is influenced by the presence of substituents, where electron-withdrawing and electron-donating groups affect the compounds' efficacy unless a 2′-hydroxy group is introduced. These compounds target fatty acid synthesis in bacteria, as indicated by scanning electron microscope (SEM) and fatty acid exposure experiments (Fangfang Tan, Baojun Shi, Jian Li, Wenjun Wu, Jiwen Zhang, 2015).
Synthesis and Applications in Dye Development
The thiazole moiety has been utilized in the synthesis of novel meso-substituted mono-, tri-, and hepta-methine cyanine dyes. These dyes, derived from thiazoline and thiazoloxazole frameworks, exhibit unique UV/Vis spectroscopic properties, indicating their potential for various applications in materials science (R. M. El-aal, 2004).
Surface Protection and Corrosion Inhibition
Derivatives of 2,4,5-trimethyl-4,5-dihydrothiazole have been explored for surface protection and corrosion control of metals in acidic solutions. These studies highlight the compounds' effectiveness as corrosion inhibitors, suggesting their practical applications in material science and engineering (A. Lalitha, S. Ramesh, S. Rajeswari, 2005).
Colorimetric Detection in Food Products
The application of 2,4,5-trimethyl-4,5-dihydrothiazole and its analogues extends to the development of colorimetric sensor arrays (CSA) for detecting volatile organic compounds (VOCs) in food products such as wine and vinegar. This research demonstrates the potential of porphyrin complexes in improving the accuracy of VOC characterization, offering a novel approach for quality control in the food industry (Hao Lin, Jinjin Lin, Zhong-xiu Man, Hong-juan Jin, F. Kutsanedzie, Quansheng Chen, 2020).
Propriétés
IUPAC Name |
2,4,5-trimethyl-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEKNJJOENYFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294803 | |
| Record name | 2,5-Dihydro-2,4,5-trimethylthiazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethyl-4,5-dihydrothiazole | |
CAS RN |
23236-43-3, 4145-93-1 | |
| Record name | NSC98275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dihydro-2,4,5-trimethylthiazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



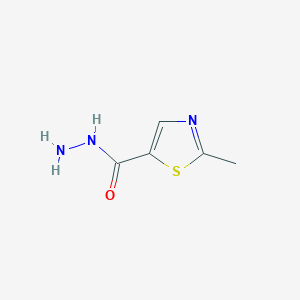
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B3425329.png)


